{(3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone

Catalog No.
S539309
CAS No.
1262832-74-5
M.F
C18H26N6O
M. Wt
342.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{(3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrim...

CAS Number

1262832-74-5

Product Name

{(3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone

IUPAC Name

[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-pyrrolidin-1-ylmethanone

Molecular Formula

C18H26N6O

Molecular Weight

342.44

InChI

InChI=1S/C18H26N6O/c1-13-6-10-24(18(25)23-8-3-4-9-23)11-15(13)22(2)17-14-5-7-19-16(14)20-12-21-17/h5,7,12-13,15H,3-4,6,8-11H2,1-2H3,(H,19,20,21)/t13-,15+/m1/s1

InChI Key

RONMOMUOZGIDET-HIFRSBDPSA-N

SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)N4CCCC4

Solubility

Soluble in DMSO

Synonyms

PF-956980; PF 956980; PF956980;

Description

The exact mass of the compound {(3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone is 342.2168 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.1

Exact Mass

342.2168

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

PF-956980

Dates

Modify: 2024-02-18
1: Field SD, Arkin J, Li J, Jones LH. Selective Downregulation of JAK2 and JAK3 by an ATP-Competitive pan-JAK Inhibitor. ACS Chem Biol. 2017 May 19;12(5):1183-1187. doi: 10.1021/acschembio.7b00116. Epub 2017 Mar 22. PubMed PMID: 28318222.
2: Dalmasso AP, Goldish D, Benson BA, Tsai AK, Wasiluk KR, Vercellotti GM. Interleukin-4 induces up-regulation of endothelial cell claudin-5 through activation of FoxO1: role in protection from complement-mediated injury. J Biol Chem. 2014 Jan 10;289(2):838-47. doi: 10.1074/jbc.M113.455766. Epub 2013 Nov 26. PubMed PMID: 24280217; PubMed Central PMCID: PMC3887209.
3: Migita K, Izumi Y, Torigoshi T, Satomura K, Izumi M, Nishino Y, Jiuchi Y, Nakamura M, Kozuru H, Nonaka F, Eguchi K, Kawakami A, Motokawa S. Inhibition of Janus kinase/signal transducer and activator of transcription (JAK/STAT) signalling pathway in rheumatoid synovial fibroblasts using small molecule compounds. Clin Exp Immunol. 2013 Dec;174(3):356-63. doi: 10.1111/cei.12190. PubMed PMID: 23968543; PubMed Central PMCID: PMC3826302.
4: Steele AJ, Prentice AG, Cwynarski K, Hoffbrand AV, Hart SM, Lowdell MW, Samuel ER, Wickremasinghe RG. The JAK3-selective inhibitor PF-956980 reverses the resistance to cytotoxic agents induced by interleukin-4 treatment of chronic lymphocytic leukemia cells: potential for reversal of cytoprotection by the microenvironment. Blood. 2010 Nov 25;116(22):4569-77. doi: 10.1182/blood-2009-09-245811. Epub 2010 Aug 17. PubMed PMID: 20716767.
5: Changelian PS, Moshinsky D, Kuhn CF, Flanagan ME, Munchhof MJ, Harris TM, Whipple DA, Doty JL, Sun J, Kent CR, Magnuson KS, Perregaux DG, Sawyer PS, Kudlacz EM. The specificity of JAK3 kinase inhibitors. Blood. 2008 Feb 15;111(4):2155-7. Epub 2007 Dec 19. Erratum in: Blood. 2009 Oct 1;114(14):3132. Dosage error in article text; Whipple, David A [added]. PubMed PMID: 18094329.

Explore Compound Types